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molecular formula C16H20 B241783 1-Phenyladamantane CAS No. 780-68-7

1-Phenyladamantane

Cat. No. B241783
M. Wt: 212.33 g/mol
InChI Key: XACJBFHSZJWBBP-UHFFFAOYSA-N
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Patent
US05061703

Procedure details

Heat 0.068 mol of iron(III) chloride to boiling in 20 ml of absolute benzene. Drop 0.0186 mol of 1-bromo-adamantane, dissolved in 30 ml of absolute benzene, to the solution. Then heat to boiling for 3 hrs. After cooling, pour the reaction mixture onto ice/hydrochloric acid, separate the organic phase, and extract the aqueous phase with two portions of benzene. Wash the combined organic phases with water, dry with calcium chloride, filter and evaporate to dryness under vacuum. Recrystallize the residue from methanol. (Yield: 80%).
Quantity
0.0186 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.068 mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2>C1C=CC=CC=1.[Fe](Cl)(Cl)Cl>[C:2]1([C:2]23[CH2:11][CH:6]4[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]4)[CH2:3]2)[CH2:9]3)[CH:11]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.0186 mol
Type
reactant
Smiles
BrC12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0.068 mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then heat
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
pour the reaction mixture onto ice/hydrochloric acid
CUSTOM
Type
CUSTOM
Details
separate the organic phase
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with two portions of benzene
WASH
Type
WASH
Details
Wash the combined organic phases with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with calcium chloride
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
Recrystallize the residue from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC=C1)C12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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